Z-LE(OMe)TD(OMe)-FMK

Apoptosis Caspase-8 Functional Selectivity

Z-LE(OMe)TD(OMe)-FMK (CAS 210344-93-7) is a synthetic, cell-permeable tetrapeptide fluoromethylketone that irreversibly inhibits caspase-8 with high selectivity. The O-methyl ester modifications enhance cellular permeability and stability, making it superior to unmodified peptides. Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK), it specifically blocks the extrinsic apoptotic pathway without interfering with intrinsic signaling, enabling clean mechanistic dissection. Its irreversible covalent mechanism ensures sustained caspase-8 suppression in extended cultures, outperforming reversible aldehyde inhibitors. The unique LE(OMe)TD(OMe) sequence offers a distinct selectivity fingerprint versus standard IETD-based probes. Ideal for discriminating death receptor-mediated vs. mitochondrial apoptosis, SAR studies, and pharmacological validation of caspase-8 genetic models.

Molecular Formula C30H43FN4O11
Molecular Weight 654.7 g/mol
Cat. No. B12052189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-LE(OMe)TD(OMe)-FMK
Molecular FormulaC30H43FN4O11
Molecular Weight654.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C30H43FN4O11/c1-17(2)13-22(34-30(43)46-16-19-9-7-6-8-10-19)28(41)32-20(11-12-24(38)44-4)27(40)35-26(18(3)36)29(42)33-21(23(37)15-31)14-25(39)45-5/h6-10,17-18,20-22,26,36H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t18-,20+,21+,22+,26+/m1/s1
InChIKeyARECPHKVCIQJRJ-XGRWUTGMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-LE(OMe)TD(OMe)-FMK: A Selective and Irreversible Caspase-8 Inhibitor for Precise Apoptosis Pathway Dissection


Z-LE(OMe)TD(OMe)-FMK (CAS: 210344-93-7) is a synthetic, cell-permeable tetrapeptide fluoromethylketone (FMK) that functions as a selective, irreversible inhibitor of caspase-8, a key initiator protease in the extrinsic apoptotic pathway [1]. The compound incorporates O-methyl ester modifications (OMe) on the glutamic acid and aspartic acid residues, which enhance its cellular permeability and stability relative to unmodified peptides [2]. With a molecular weight of 654.68 g/mol and a molecular formula of C30H43FN4O11, Z-LE(OMe)TD(OMe)-FMK is supplied as a lyophilized solid with a purity of ≥98% and is intended exclusively for research use in elucidating caspase-8-dependent signaling mechanisms .

Why Z-LE(OMe)TD(OMe)-FMK Cannot Be Replaced by Generic Caspase Inhibitors


The apoptotic network is orchestrated by distinct caspases with non-redundant roles: caspase-8 governs the extrinsic pathway, caspase-9 the intrinsic pathway, and caspase-3 the execution phase. Substituting Z-LE(OMe)TD(OMe)-FMK with a pan-caspase inhibitor like Z-VAD-FMK or a mis-targeted inhibitor such as Z-LEHD-FMK (caspase-9) will yield fundamentally different, often uninterpretable biological outcomes [1]. Even among caspase-8-directed inhibitors, the peptide sequence LE(OMe)TD(OMe) confers a unique selectivity fingerprint that differs from the more widely cited IETD-based inhibitors (e.g., Z-IETD-FMK), potentially altering off-target engagement and the efficacy of apoptosis blockade in specific cellular contexts [2].

Z-LE(OMe)TD(OMe)-FMK: Quantified Differential Performance Against Key Caspase Inhibitor Comparators


Selective Caspase-8 Inhibition: Z-LE(OMe)TD(OMe)-FMK vs. Pan-Caspase and Caspase-9 Inhibitors in Apoptosis Functional Assays

Z-LE(OMe)TD(OMe)-FMK exhibits functional selectivity for the extrinsic apoptosis pathway, distinguishing it from pan-caspase and intrinsic pathway inhibitors. In HL-60 leukemia cells, treatment with Z-LE(OMe)TD(OMe)-FMK partially suppressed cordycepin-induced endonucleosomal DNA cleavage, directly implicating caspase-8 in this specific apoptotic response [1]. In contrast, studies with the pan-caspase inhibitor Z-VAD-FMK in LNCaP prostate cancer cells demonstrated complete abrogation of cordycepin-induced cell death, reflecting a broader, non-discriminatory blockade that obscures pathway-specific contributions [2]. Furthermore, in porcine oocyte vitrification models, Z-IETD-FMK (caspase-8 inhibitor) improved survival and developmental ability, whereas Z-LEHD-FMK (caspase-9 inhibitor) showed no significant benefit, underscoring the distinct, non-interchangeable roles of caspase-8 and caspase-9 in cellular stress responses [3].

Apoptosis Caspase-8 Functional Selectivity

Peptide Sequence Divergence: LE(OMe)TD(OMe) vs. IETD and Implications for Caspase-8 Inhibition Potency

The tetrapeptide recognition sequence of Z-LE(OMe)TD(OMe)-FMK (Leu-Glu-Thr-Asp) differs from the canonical caspase-8 inhibitor sequence IETD (Ile-Glu-Thr-Asp) found in Z-IETD-FMK. Recent studies reveal that alternative sequences, such as LESD (Leu-Glu-Ser-Asp), can exhibit superior potency for caspase-8, with an IC50 of 50 nM for Ac-LESD-CMK compared to higher IC50 values reported for Z-IETD-FMK in some assay formats [1]. While direct IC50 data for Z-LE(OMe)TD(OMe)-FMK is not yet established in the public domain, the structural divergence at the P4 position (Leu vs. Ile) is known to modulate enzyme-inhibitor interactions and can influence selectivity across the caspase family [2]. This sequence variation means that Z-LE(OMe)TD(OMe)-FMK cannot be assumed to behave identically to Z-IETD-FMK in all experimental systems, and its use may reveal distinct biological insights.

Enzymology Inhibitor Design Caspase Specificity

Irreversible Covalent Modification: Z-LE(OMe)TD(OMe)-FMK vs. Reversible Aldehyde Inhibitors

Z-LE(OMe)TD(OMe)-FMK belongs to the fluoromethylketone (FMK) class, which irreversibly alkylates the active site cysteine residue (Cys360 in caspase-8) to form a stable thioether adduct, resulting in permanent enzyme inactivation [1]. This contrasts with reversible aldehyde-based inhibitors such as Ac-IETD-CHO, which form a labile hemithioacetal that dissociates over time, leading to transient inhibition. While reversible inhibitors like Ac-IETD-CHO and Ac-LEHD-CHO have been shown to be equally efficient as their FMK counterparts in short-term assays using Chinese hamster caspase-8 [2], the irreversible nature of Z-LE(OMe)TD(OMe)-FMK ensures sustained target engagement even after washout, making it particularly valuable for long-term cell culture experiments and for assessing the downstream consequences of prolonged caspase-8 inhibition.

Mechanism of Action Covalent Inhibitor Caspase-8

Molecular Identity: Distinct Mass and Purity Specifications of Z-LE(OMe)TD(OMe)-FMK for Reproducible Research

Z-LE(OMe)TD(OMe)-FMK is supplied with a defined molecular weight of 654.68 g/mol and a minimum purity of 98% as determined by HPLC . In contrast, closely related analogs exhibit different molecular masses: Z-IETD-FMK (654.68 g/mol; identical mass but different sequence) and Z-LEHD-FMK (625.67 g/mol) . While the mass of Z-LE(OMe)TD(OMe)-FMK is identical to Z-IETD-FMK due to isomeric amino acid composition (Leu/Ile substitution), the two compounds are distinct chemical entities with different HPLC retention times, solubility profiles, and biological activities. Procurement of the correct, high-purity compound is essential for ensuring experimental reproducibility, as impurities or misidentification can lead to erroneous conclusions about caspase-8 dependency in apoptotic assays.

Quality Control Reproducibility Chemical Identity

Optimal Research Applications of Z-LE(OMe)TD(OMe)-FMK Based on Quantitative Evidence


Dissecting Extrinsic vs. Intrinsic Apoptosis in Cancer Cell Models

Z-LE(OMe)TD(OMe)-FMK is ideally suited for studies aiming to discriminate between death receptor-mediated (extrinsic) and mitochondrial (intrinsic) apoptosis. Based on functional evidence from HL-60 leukemia cells [1], this compound can be used to specifically block caspase-8 activation downstream of stimuli such as cordycepin or TRAIL, allowing researchers to determine whether a particular cytotoxic agent engages the extrinsic pathway. In contrast, a pan-caspase inhibitor like Z-VAD-FMK would indiscriminately block both pathways, obscuring this mechanistic insight [2].

Long-Term Cell Culture Studies Requiring Sustained Caspase-8 Blockade

The irreversible covalent mechanism of Z-LE(OMe)TD(OMe)-FMK makes it the inhibitor of choice for extended experiments where continuous caspase-8 suppression is required [3]. Unlike reversible aldehyde inhibitors (e.g., Ac-IETD-CHO), which can dissociate from the active site and allow recovery of enzymatic activity, the FMK warhead permanently inactivates caspase-8, ensuring that the apoptotic blockade is maintained throughout the entire culture period even if the inhibitor is metabolized or diluted over time.

Investigating Caspase-8 Specificity with Non-Canonical Peptide Sequences

The unique LE(OMe)TD(OMe) tetrapeptide sequence offers a valuable alternative to the standard IETD motif for probing the active site preferences of caspase-8 [4]. Researchers interested in structure-activity relationships (SAR) of caspase inhibitors or in identifying subtle differences in substrate/inhibitor recognition between closely related cysteine proteases can employ Z-LE(OMe)TD(OMe)-FMK as a distinct chemical probe. Its use may uncover differential inhibition profiles not observable with the more commonly used Z-IETD-FMK.

Validating Caspase-8 Dependency in Gene Knockdown or Knockout Models

When combined with genetic approaches (e.g., siRNA-mediated knockdown or CRISPR-Cas9 knockout of caspase-8), Z-LE(OMe)TD(OMe)-FMK serves as a complementary pharmacological tool to confirm that observed phenotypic changes are truly attributable to caspase-8 activity. The partial suppression of DNA cleavage observed in HL-60 cells [1] exemplifies how this inhibitor can be used to validate target engagement and pathway involvement in a chemically defined manner, strengthening conclusions drawn from loss-of-function genetic experiments.

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